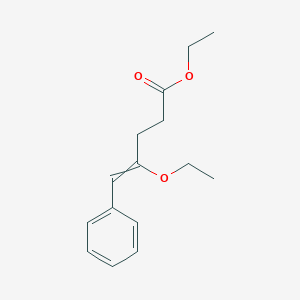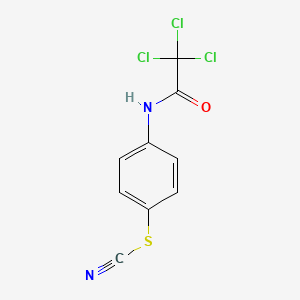
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is a chemical compound that belongs to the class of organic thiocyanates It is characterized by the presence of a thiocyanate group (−S−C≡N) attached to a phenyl ring, which is further substituted with a trichloroacetylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester typically involves the reaction of 4-aminophenyl thiocyanate with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Aminophenyl thiocyanate+Trichloroacetyl chloride→Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The trichloroacetyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester involves its interaction with molecular targets through the thiocyanate and trichloroacetyl groups. The thiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, while the trichloroacetyl group can undergo hydrolysis to release trichloroacetic acid, which may further interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Phenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
4-Aminophenyl thiocyanate: Similar structure but lacks the trichloroacetyl group.
Trichloroacetyl chloride: Contains the trichloroacetyl group but lacks the thiocyanate group.
Uniqueness
Thiocyanic acid, 4-((trichloroacetyl)amino)phenyl ester is unique due to the presence of both the thiocyanate and trichloroacetyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
90483-69-5 |
|---|---|
分子式 |
C9H5Cl3N2OS |
分子量 |
295.6 g/mol |
IUPAC名 |
[4-[(2,2,2-trichloroacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Cl3N2OS/c10-9(11,12)8(15)14-6-1-3-7(4-2-6)16-5-13/h1-4H,(H,14,15) |
InChIキー |
KXLDJGDOFZOXQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
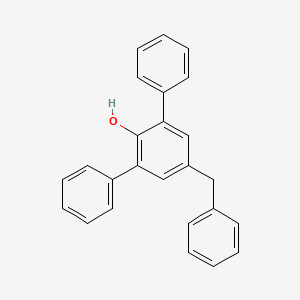
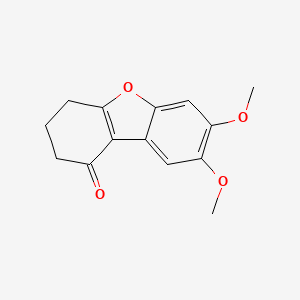
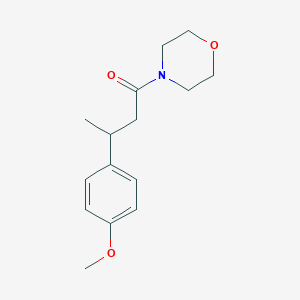

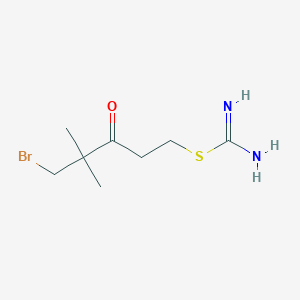
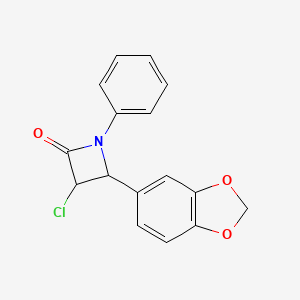
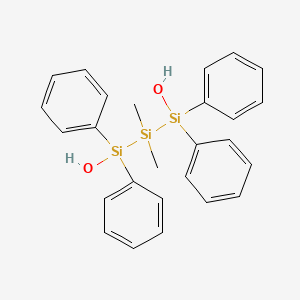
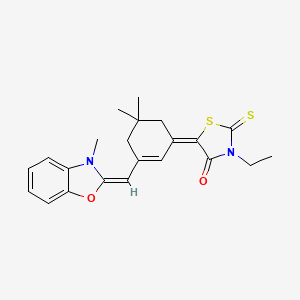
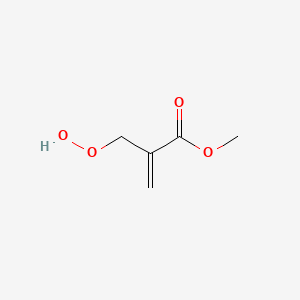
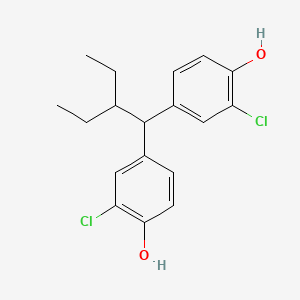
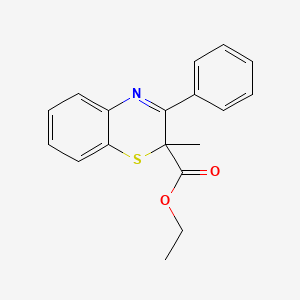
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
